molecular formula C7H6Cl3N B216612 Erycibelline CAS No. 107633-95-4

Erycibelline

Cat. No. B216612
CAS RN: 107633-95-4
M. Wt: 143.18 g/mol
InChI Key: GXCZZQGJZNJSBW-UHFFFAOYSA-N
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Description

Erycibelline is a naturally occurring dihydroxynortropane alkaloid . It can be isolated from the Chinese herb medicine Erycibe elliptilimba Merr .


Synthesis Analysis

The synthesis of Erycibelline involves using a cyclic nitrone as an advanced intermediate. The key step in the synthesis process is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde, which results in good yield and stereoselectivity .


Molecular Structure Analysis

Erycibelline has a molecular formula of C7H13NO2 . Its molecular weight is 143.18 g/mol .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Erycibelline is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde .


Physical And Chemical Properties Analysis

Erycibelline has a molecular weight of 143.18 g/mol . Its molecular formula is C7H13NO2 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis

Erycibelline has been synthesized using a cyclic nitrone as an advanced intermediate . The key step in this process is the SmI2-induced intramolecular reductive coupling of cyclic nitrone with aldehyde, which results in good yield and stereoselectivity . This synthesis process is significant in organic chemistry and can be used to produce other complex organic compounds.

Traditional Chinese Medicine

Erycibelline is a naturally occurring dihydroxynortropane alkaloid isolated from the Chinese herb medicine Erycibe elliptilimba . This herb is used to treat rheumatic disease and is a useful pain-killer . The presence of Erycibelline in this herb could contribute to its medicinal properties.

Alkaloid Identification

Erycibelline, as a tropane alkaloid, can be identified in plants like Dendrobium officinale using solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry . This method can be used to identify other alkaloids in various plants, contributing to the field of plant metabolomics .

Fluorogenic Biosensor for Mitochondrial Redox Status

While not directly related to Erycibelline, the compound 2′,7′-Dichlorodihydrofluorescein-diacetate (DCFH2-DA) is used as a fluorogenic biosensor for mitochondrial redox status . Given the structural similarity between Erycibelline and DCFH2-DA, it’s possible that Erycibelline could have similar applications in biosensing.

Solvatochromic Behavior

Again, while not directly related to Erycibelline, 2,7-disubstituted sila- and germafluorenes are used as push–pull dyes and have potential for solvatochromic behavior . Given the structural similarity between Erycibelline and these compounds, Erycibelline could potentially exhibit similar solvatochromic behavior.

properties

IUPAC Name

8-azabicyclo[3.2.1]octane-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCZZQGJZNJSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(CC1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910383
Record name 8-Azabicyclo[3.2.1]octane-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erycibelline

CAS RN

107633-95-4
Record name Erycibelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octane-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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